Matrix Effect Compensation by Vandetanib-d4 in Human Plasma Analysis
The use of Vandetanib-d4 (referred to as d4-ZD6474) as an internal standard effectively normalizes for matrix effects in human plasma. When Vandetanib was analyzed in six different plasma sources with d4-ZD6474, the IS-normalized matrix factor was close to 1, demonstrating excellent compensation for ion suppression or enhancement [1].
| Evidence Dimension | IS-Normalized Matrix Factor (MF) |
|---|---|
| Target Compound Data | Mean MF = 0.98 |
| Comparator Or Baseline | Baseline: Without IS normalization, variability in ion suppression would be expected across different plasma sources. A MF of 1.00 represents ideal compensation. |
| Quantified Difference | Deviation from ideal compensation is 2% (MF=0.98), with a coefficient of variation (CV) of ≤ 4.97% across six plasma sources. |
| Conditions | Vandetanib analyte in six different sources of human plasma, using d4-ZD6474 as internal standard on an LC-ESI-MS/MS system. |
Why This Matters
This data confirms Vandetanib-d4 provides reliable matrix effect compensation, a critical performance metric for ensuring assay robustness and meeting FDA bioanalytical method validation guidelines.
- [1] Bai F, et al. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). J Chromatogr B. 2011; 879(25):2561-2566. View Source
